Bis(4-fluorophenyl)chlorophosphine
Description
Significance of Organophosphorus Compounds in Contemporary Chemical Research
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are integral to numerous facets of chemical science. taylorandfrancis.com Their applications are diverse, ranging from their use as pesticides and nerve agents to their critical role in medicinal chemistry and as flame retardants. taylorandfrancis.comrsc.orgnih.govnih.gov In the realm of catalysis, phosphine (B1218219) ligands (PR₃) are indispensable, enabling a vast array of transition metal-catalyzed reactions that are fundamental to organic synthesis. manchester.ac.ukwikipedia.org The versatility of these compounds stems from the ability to systematically modify their electronic and steric properties by varying the substituents on the phosphorus atom. wikipedia.orgumb.edu This tunability allows for the fine-tuning of catalyst activity, selectivity, and stability. man.ac.uk Furthermore, organophosphorus compounds are explored as active pharmaceutical ingredients, with applications as anticancer and antiviral agents, and in the treatment of various diseases. rsc.org
Impact of Fluorine Substitution on Phosphine Ligand Steric and Electronic Properties
The strategic incorporation of fluorine atoms into phosphine ligands has a transformative effect on their properties. Fluorine's high electronegativity significantly alters the electronic nature of the phosphorus center, leading to a decrease in the ligand's σ-donor capacity and an increase in its π-acceptor character. researchgate.netrsc.org This electronic perturbation is a powerful tool for modulating the reactivity of metal complexes. researchgate.net
The steric profile of a phosphine ligand, often quantified by Tolman's cone angle (θ), is a critical determinant of its coordination behavior and the reactivity of its metal complexes. libretexts.orglibretexts.orglibretexts.org The cone angle represents the solid angle at the metal center that is occupied by the ligand. libretexts.org While the introduction of fluorine itself does not drastically change the cone angle compared to a hydrogen atom, the electronic effects can indirectly influence bond lengths and angles within the ligand, thereby subtly affecting its steric footprint. manchester.ac.uk
The electronic effects of phosphine ligands can be experimentally assessed using techniques like infrared (IR) spectroscopy of metal carbonyl complexes. libretexts.orglibretexts.org In a complex such as [Ni(CO)₃L], where L is a phosphine ligand, a stronger σ-donating ligand will increase electron density on the metal, leading to increased π-backbonding to the carbonyl ligands and a corresponding decrease in the C-O stretching frequency (ν(CO)). libretexts.orglibretexts.org Conversely, more electron-withdrawing ligands, such as those containing fluorine, result in higher ν(CO) values. wikipedia.orgumb.edu This parameter, known as the Tolman Electronic Parameter (TEP), provides a quantitative measure of a ligand's electronic influence. nih.govacs.org
| Ligand | Cone Angle (θ)° | Tolman Electronic Parameter (TEP) (cm⁻¹) |
| P(t-Bu)₃ | 182 | 2056.1 |
| PMe₃ | 118 | 2064.1 |
| PPh₃ | 145 | 2068.9 |
| P(OEt)₃ | 109 | 2076.3 |
| PCl₃ | 124 | 2097.0 |
| PF₃ | 104 | 2110.8 |
This table illustrates the range of steric and electronic properties achievable by modifying phosphine substituents. Data sourced from multiple chemical resources. wikipedia.org
Positioning of Bis(4-fluorophenyl)chlorophosphine as a Pivotal Synthetic Intermediate
This compound, with the chemical formula (4-FC₆H₄)₂PCl, holds a strategic position in the synthesis of a wide array of specialized organophosphorus compounds. strem.comsigmaaldrich.com The presence of two fluorophenyl groups imparts distinct electronic properties, making the phosphorus atom more electrophilic compared to its non-fluorinated analog, diphenylchlorophosphine. The chlorine atom attached to the phosphorus serves as a reactive handle, readily undergoing nucleophilic substitution.
This reactivity makes this compound a valuable precursor for the synthesis of:
Tertiary Phosphines: Reaction with Grignard or organolithium reagents allows for the introduction of a third, different organic substituent, leading to a diverse library of unsymmetrical fluorinated phosphine ligands. These ligands are of great interest in catalysis, where fine-tuning of steric and electronic properties is crucial for optimizing reaction outcomes. sigmaaldrich.comnih.gov
Phosphinites, Phosphonites, and Phosphites: Reaction with alcohols or phenols provides access to these classes of organophosphorus compounds, which also find application as ligands in catalysis and as synthetic intermediates.
Aminophosphines: Reaction with primary or secondary amines yields aminophosphines, a class of ligands with unique electronic properties due to the nitrogen atom.
The fluorinated phenyl rings in the resulting phosphine ligands can enhance the stability of metal complexes and influence their catalytic activity and selectivity. man.ac.ukliv.ac.ukacs.org For instance, in certain gold-catalyzed reactions, fluorinated phosphine ligands have been shown to accelerate the catalytic cycle. acs.orgmanchester.ac.uk The synthesis of this compound itself typically involves the reaction of phosphorus trichloride (B1173362) with a 4-fluorophenyl Grignard reagent or through a Friedel-Crafts reaction with fluorobenzene.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloro-bis(4-fluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2P/c13-16(11-5-1-9(14)2-6-11)12-7-3-10(15)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFWYPBHSZATST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402631 | |
| Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23039-97-6 | |
| Record name | Chlorobis(4-fluorophenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23039-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIS(4-FLUOROPHENYL)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Bis 4 Fluorophenyl Chlorophosphine
Reactivity Profile of the Phosphorus-Halogen Bond
The phosphorus-halogen bond in bis(4-fluorophenyl)chlorophosphine is the primary site of its reactivity, readily undergoing nucleophilic substitution and other transformations.
Nucleophilic Substitution Reactions at the Phosphorus Center
The electrophilic phosphorus atom in this compound is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reactivity is a cornerstone of its application in synthesis.
Common nucleophiles that react with this compound include:
Organometallic reagents: Grignard reagents (RMgX) and organolithium compounds (RLi) are frequently used to form new phosphorus-carbon bonds. beilstein-journals.orgnih.gov These reactions are fundamental for the synthesis of tertiary phosphines with diverse alkyl or aryl substituents. beilstein-journals.orgnih.gov
Amines: Primary and secondary amines react to form phosphinous amides (P-N bonds).
Alcohols and Phenols: In the presence of a base, alcohols and phenols react to yield phosphinites (P-O bonds).
Thiols and Selenols: These nucleophiles react to form P-S and P-Se bonds, respectively.
The reaction of dichlorophenylphosphine (B166023) with dicyclohexylamine (B1670486) has been studied, providing insights into the reactivity of P-Cl bonds with amines. researchgate.net The reaction is influenced by factors such as the solvent and the presence of light, leading to various phosphorus-nitrogen compounds. researchgate.net While this study does not directly involve this compound, the principles of nucleophilic substitution at a phosphorus-chlorine bond are analogous.
Photoredox-Catalyzed Activation and Transformations of Halophosphines
Recent advancements in photoredox catalysis have opened new avenues for the activation of otherwise stable chemical bonds. While specific studies on the photoredox-catalyzed activation of this compound are not extensively documented, the broader field of halophosphine chemistry suggests potential pathways. The aryl-fluorine moieties in the molecule could potentially participate in photoactivated reactions, generating reactive phosphorus radicals. Techniques like time-dependent UV-vis spectroscopy and electron paramagnetic resonance (EPR) could be employed to detect such radical intermediates.
Exploration of Radical Pathways in Phosphine (B1218219) Chemistry
The generation of phosphorus-centered radicals from halophosphines can be initiated through various methods, including photochemical processes. These highly reactive intermediates can then participate in a range of transformations, such as addition reactions to unsaturated systems or atom transfer reactions. The study of these radical pathways is an active area of research in organophosphorus chemistry, offering alternative synthetic strategies to traditional ionic reactions.
Transformations Involving the Aryl-Fluorine Moieties
The fluorine atoms at the para-positions of the phenyl rings in this compound are generally stable. However, under specific and often harsh reaction conditions, the C-F bond can be induced to react. Such transformations are not typical but can be achieved through methods like nucleophilic aromatic substitution (SNAAr) with potent nucleophiles or through transition-metal-catalyzed cross-coupling reactions. These reactions are less common compared to the reactions at the phosphorus center.
Formation of Diverse Phosphorus-Carbon, Phosphorus-Nitrogen, Phosphorus-Oxygen, Phosphorus-Sulfur, and Phosphorus-Selenium Bonds
The versatility of this compound as a synthetic precursor is demonstrated by its ability to form a wide array of phosphorus-heteroatom bonds. sigmaaldrich.comunimi.it
Phosphorus-Carbon (P-C) Bond Formation: The most common method for creating P-C bonds from this compound is through reaction with organometallic reagents like Grignard or organolithium compounds. beilstein-journals.orgnih.gov This allows for the introduction of various alkyl and aryl groups, leading to the synthesis of a broad range of tertiary phosphines. beilstein-journals.orgnih.gov These phosphines are widely used as ligands in catalysis. nih.gov For instance, the reaction with methylmagnesium bromide would yield bis(4-fluorophenyl)methylphosphine.
Phosphorus-Nitrogen (P-N) Bond Formation: The reaction of this compound with primary or secondary amines, often in the presence of a base to neutralize the HCl formed, leads to the formation of phosphinous amides. dtic.milrsc.org The synthesis of N,N-dicyclohexyl-P-phenylphosphonamidic chloride from dichlorophenylphosphine and dicyclohexylamine illustrates a similar transformation. researchgate.net
Phosphorus-Oxygen (P-O) Bond Formation: Phosphinites are synthesized by reacting this compound with alcohols or phenols. This reaction typically requires a base to deprotonate the alcohol and facilitate the nucleophilic attack on the phosphorus center.
Phosphorus-Sulfur (P-S) and Phosphorus-Selenium (P-Se) Bond Formation: Analogous to the formation of P-O bonds, P-S and P-Se bonds can be formed by reacting this compound with thiols or selenols, respectively. These reactions often proceed readily due to the high nucleophilicity of sulfur and selenium. The reaction of bis(4-fluorophenyl)methanol (B1266172) with Lawesson's reagent to form a thiol, which can then be further reacted, demonstrates a related transformation in the synthesis of sulfur-containing compounds. nih.gov
The following table summarizes the types of bonds formed and the corresponding nucleophiles used in reactions with this compound.
| Bond Formed | Nucleophile Class | Example Nucleophile | Product Class |
| P-C | Organometallic Reagents | Grignard Reagents (RMgX), Organolithium (RLi) | Tertiary Phosphines |
| P-N | Amines | Primary/Secondary Amines (RNH₂, R₂NH) | Phosphinous Amides |
| P-O | Alcohols/Phenols | Alcohols (ROH), Phenols (ArOH) | Phosphinites |
| P-S | Thiols | Thiols (RSH) | Thiophosphinites |
| P-Se | Selenols | Selenols (RSeH) | Selenophosphinites |
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analyses
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Kinetic studies, which measure reaction rates under varying conditions (e.g., concentration, temperature), can provide valuable information about the reaction order and the rate-determining step.
Spectroscopic techniques are indispensable for identifying reactants, intermediates, and products, thereby elucidating the reaction pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly powerful for monitoring the progress of reactions involving phosphorus compounds, as the chemical shift is highly sensitive to the electronic environment of the phosphorus atom. nih.govmdpi.com 1H, 13C, and 19F NMR are also used to characterize the organic moieties of the molecules. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and monitor the formation and disappearance of characteristic bonds, such as the P-Cl bond.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the products and can provide structural information through fragmentation patterns. nih.gov
X-ray Crystallography: For crystalline products, X-ray crystallography provides definitive structural information, including bond lengths and angles, which can offer insights into bonding and steric effects. mdpi.comresearchgate.net
A study on the reaction of dichlorophenylphosphine with dicyclohexylamine employed IR, NMR, and HRMS, as well as X-ray diffraction, to establish the structures of the products and propose a plausible reaction mechanism. researchgate.net This comprehensive approach, combining kinetic and spectroscopic analyses, is essential for a thorough understanding of the reactivity of halophosphines like this compound. researchgate.net
Coordination Chemistry of Bis 4 Fluorophenyl Chlorophosphine Derived Ligands
Principles of Ligand Design for Fluorine-Containing Phosphines
The design of phosphine (B1218219) ligands is a critical aspect of developing new catalysts and functional materials. By systematically modifying the substituents on the phosphorus atom, chemists can fine-tune the properties of the resulting metal complexes. The introduction of fluorine atoms into the ligand structure is a powerful strategy for achieving this control.
Fine-Tuning of Steric and Electronic Properties via Fluorinated Substituents
The electronic properties of phosphine ligands can be precisely adjusted by incorporating fluorine atoms. youtube.comnih.govrsc.org Fluorine is a highly electronegative element, and its presence on the phenyl rings of bis(4-fluorophenyl)chlorophosphine draws electron density away from the phosphorus atom. This electron-withdrawing effect makes the phosphine a better π-acceptor, meaning it can more effectively accept electron density from the metal center into its own empty orbitals. wikipedia.orglibretexts.org This enhanced π-acidity can stabilize low-valent metal centers and influence the reactivity of the complex. wikipedia.orglibretexts.org
The steric properties, or the bulkiness, of the ligand can also be manipulated. youtube.comwikipedia.org While the fluorine atoms themselves are relatively small, their introduction can lead to changes in bond angles and lengths within the ligand, which can affect how it packs around a metal center. The steric bulk of a phosphine ligand is often quantified by its Tolman cone angle, a measure of the solid angle occupied by the ligand at the metal center. youtube.comlibretexts.org By choosing the appropriate fluorinated substituents, chemists can design ligands with specific steric profiles to control the number of ligands that can coordinate to a metal and to influence the selectivity of catalytic reactions. libretexts.orglibretexts.org
The ability to independently tune both steric and electronic properties is a key advantage of using fluorinated phosphines in ligand design. sigmaaldrich.comyoutube.com This allows for the rational design of catalysts with optimized activity and selectivity for a wide range of chemical transformations. sigmaaldrich.comacs.org
Comparative Analysis with Non-Fluorinated Phosphines and Phosphites in Ligand Space
To understand the unique properties of this compound-derived ligands, it is useful to compare them to their non-fluorinated counterparts and to other common phosphorus-based ligands like phosphites.
Non-fluorinated aryl phosphines, such as triphenylphosphine, are generally considered to be good σ-donors and moderate π-acceptors. wikipedia.org The introduction of fluorine atoms, as in this compound, significantly enhances the π-acceptor capabilities of the ligand due to the electron-withdrawing nature of fluorine. wikipedia.org This makes fluorinated phosphines more akin to phosphites in their electronic behavior.
Phosphites, with the general formula P(OR)₃, are known for their strong π-acceptor properties. wikipedia.org However, they can be more susceptible to hydrolysis than phosphines. Fluorinated phosphines offer a balance of strong π-acidity and potentially greater stability, making them attractive alternatives in certain applications.
The table below provides a qualitative comparison of the key properties of these different types of ligands.
| Ligand Type | σ-Donor Strength | π-Acceptor Strength | Steric Bulk (Typical) |
| Non-Fluorinated Alkyl Phosphines | Strong | Weak | Variable |
| Non-Fluorinated Aryl Phosphines | Moderate | Moderate | Variable |
| Fluorinated Phosphines | Weak | Strong | Variable |
| Phosphites | Weak | Strong | Variable |
This comparison highlights the distinct position that fluorinated phosphines occupy in the "ligand space." Their tunable electronic properties, combined with the ability to control steric bulk, make them a versatile class of ligands for a wide range of catalytic applications. nih.govresearchgate.net
Synthesis and Structural Characterization of Metal Coordination Complexes
The synthesis and characterization of metal complexes containing ligands derived from this compound are essential for understanding their coordination chemistry and exploring their potential applications. These ligands can be coordinated to a variety of transition metals, and the resulting complexes often exhibit interesting structural features.
Complexation with Transition Metals (e.g., Palladium, Platinum, Rhodium, Gold, Molybdenum)
Ligands derived from this compound readily form complexes with a range of transition metals, including those from the later transition series such as palladium, platinum, rhodium, and gold, as well as earlier transition metals like molybdenum. nih.govacs.orguva.es The synthesis of these complexes typically involves the reaction of a suitable metal precursor, such as a metal halide or a complex with labile ligands, with the phosphine ligand. wikipedia.org
For example, palladium(II) and platinum(II) complexes can be prepared by reacting the phosphine with palladium chloride or potassium tetrachloroplatinate, respectively. researchgate.net Gold(I) complexes, which are of interest for their catalytic and medicinal properties, can be synthesized by reacting the phosphine with a gold(I) precursor like (tht)AuCl (tht = tetrahydrothiophene). nih.govacs.org Rhodium complexes, known for their applications in catalysis, can also be readily prepared.
The resulting complexes are typically characterized by a variety of spectroscopic techniques, including NMR (³¹P, ¹⁹F, ¹H, ¹³C), infrared spectroscopy, and mass spectrometry. nih.govacs.orgnih.govvnu.edu.vnchemrevlett.com X-ray crystallography is a particularly powerful tool for determining the precise three-dimensional structure of these complexes, providing valuable information about bond lengths, bond angles, and coordination geometries. researchgate.netnih.gov
Influence of Ligand Conformation and Metal-to-Ligand Ratio on Coordination Geometries
The final structure of a metal complex is influenced by several factors, including the conformation of the ligand and the stoichiometry of the reaction (the metal-to-ligand ratio). nih.gov The two 4-fluorophenyl groups in the ligand can rotate around the P-C bonds, and the preferred conformation in the solid state can be influenced by packing forces and intramolecular interactions.
The metal-to-ligand ratio plays a crucial role in determining the coordination number and geometry of the metal center. For example, with a 1:1 metal-to-ligand ratio, a linear complex might be formed, as is common for gold(I). With a 1:2 ratio, square planar or tetrahedral geometries are possible, depending on the metal and the other ligands present. For instance, palladium(II) and platinum(II) often form square planar complexes with two phosphine ligands and two other ligands, such as halides. researchgate.net In some cases, with smaller and less sterically demanding ligands, higher coordination numbers and more complex geometries, such as octahedral, can be achieved. nih.govrsc.org
The interplay between the ligand's intrinsic properties and the reaction conditions allows for the synthesis of a diverse range of metal complexes with different structures and, consequently, different reactivities.
Investigation of Intramolecular Interactions within Metal-Phosphine Complexes (e.g., Metal-β-Fluorine Contacts)
A particularly interesting aspect of the coordination chemistry of fluorinated phosphine ligands is the potential for intramolecular interactions between the fluorine atoms and the metal center. nih.govacs.org These interactions, sometimes referred to as "through-space" interactions, can occur when a fluorine atom on the phenyl ring is positioned close to the metal.
These so-called metal-β-fluorine contacts are a type of non-covalent interaction that can influence the stability and reactivity of the complex. nih.govacs.org The presence of such an interaction can be inferred from spectroscopic data, such as changes in the ¹⁹F NMR chemical shifts, and can be definitively confirmed by X-ray crystallography, which can reveal unusually short distances between the metal and a fluorine atom. nih.govacs.org
These intramolecular interactions are a subtle but important aspect of the coordination chemistry of these ligands. They can affect the electronic properties of the metal center and may play a role in directing the course of catalytic reactions. The study of these interactions is an active area of research, as it provides a deeper understanding of the factors that govern the behavior of these fascinating molecules.
Incorporation and Confinement of Phosphine Ligands in Supramolecular Assemblies
The integration of phosphine ligands, such as those derived from this compound, into supramolecular structures like metal-organic frameworks (MOFs) and metal-organic cages (MOCs) represents a significant advancement in materials science and catalysis. rsc.orgrsc.org This strategy aims to bridge the gap between homogeneous and heterogeneous catalysis by immobilizing well-defined molecular active sites within a porous, crystalline matrix. nih.gov The confinement of these ligands within such well-defined microenvironments offers unparalleled opportunities to control their chemical behavior and enhance catalytic performance. rsc.orgbham.ac.uk
Integration of Phosphine Moieties within Metal-Organic Frameworks (MOFs) and Metal-Organic Cages (MOCs)
The incorporation of phosphine functionalities into MOFs and MOCs can be achieved through several synthetic routes, primarily categorized as direct synthesis (or pre-functionalization) and post-synthetic modification (PSM). nih.gov The choice of method is critical, as the often harsh conditions of MOF synthesis can be incompatible with the reactive nature of many phosphine groups, which are susceptible to oxidation. rsc.orgsciforum.net
In the direct synthesis approach, the phosphine moiety is an integral part of the organic linker used to construct the framework. rsc.org This method can be challenging due to the potential for the phosphine to coordinate directly to the metal nodes, forming what is known as a "structural phosphine," or for it to degrade during synthesis. rsc.orgsciforum.net Consequently, examples of MOFs built from phosphine-containing linkers are less common than for more robust nitrogen or oxygen-based linkers. sciforum.net
Post-synthetic modification (PSM) has emerged as a more versatile and widely used strategy. nih.gov This technique involves introducing the phosphine group onto a pre-existing MOF that has been functionalized with reactive handles, such as amine groups. acs.org For instance, amine-functionalized MOFs like MIL-101(Al)-NH₂ and IRMOF-3 have been successfully modified via phospha-Mannich condensation with hydroxymethylphosphine precursors. acs.org This method allows for the installation of phosphine ligands under milder conditions, preserving both the phosphine's integrity and the framework's crystallinity. acs.orgnih.gov A key advantage of PSM is the ability to control the loading density of the phosphine ligands within the framework. acs.org
Metal-organic cages (MOCs), which are discrete, soluble supramolecular assemblies, can also be constructed using phosphine ligands. rsc.orgnih.gov The self-assembly process is often driven by the coordination of di- or tridentate phosphine ligands with metal ions. nih.gov For example, supramolecular cages have been assembled from phosphine-gold coordination complexes, where aurophilic interactions assist in the formation of the final 3D structure. nih.gov Porous organic cages (POCs) built with phosphine functionalities have also been developed, serving as robust scaffolds for encapsulating and stabilizing metal nanoparticles for catalysis. acs.org
Table 1: Examples of Phosphine Integration in Supramolecular Assemblies
| Assembly Type | Framework/Cage Name | Phosphine Ligand/Precursor | Integration Method | Key Structural Feature/Finding | Reference(s) |
|---|---|---|---|---|---|
| MOF | MIL-101-PPh₂ | Ph₂P(CH₂OH) | Post-Synthetic Modification | Phosphine groups grafted onto amine-functionalized terephthalate (B1205515) linkers. | acs.org |
| MOF | IRMOF-3-PPh | PhP(CH₂OH)₂ | Post-Synthetic Modification | Results in intraframework cross-linking at low phosphine loadings. | acs.org |
| MOF | UiO-66-PPh₂ | BDC-PPh₂ (2-(diphenylphosphino)terephthalic acid) | Post-Synthetic Modification | Monodentate phosphine complex immobilized on the MOF surface. | nih.gov |
| MOC | [(PPPAu₃)₄(μ₃-NBu(t))₄]⁴⁺ | 1,3,5-tris(diphenylphosphinophenyl)benzene (PPP) | Direct Self-Assembly | Formation of a stereochemically rigid, tetrahedral dodecagold cage. | nih.gov |
Modulation of Phosphine Behavior and Reactivity in Confined Microenvironments
Confining phosphine ligands and their metal complexes within the pores of MOFs or the cavities of MOCs fundamentally alters their reactivity and stability compared to their homogeneous counterparts. rsc.orgrsc.org This "microenvironment effect" provides a powerful tool to enhance catalytic performance by influencing steric hindrance, stabilizing transition states, or preventing catalyst deactivation. rsc.orgbham.ac.uk
One of the most significant advantages of this confinement is the ability to achieve site isolation. acs.org In homogeneous catalysis, metal-phosphine complexes can undergo undesirable ligand exchange or disproportionation reactions, leading to the formation of less active or inactive species and catalyst decomposition. acs.orgnih.gov By immobilizing the complexes within a rigid framework, these bimolecular deactivation pathways are suppressed. acs.org This stabilization allows for the maintenance of coordinatively unsaturated and highly active species, such as mono(phosphine)-metal complexes, throughout a catalytic cycle. acs.orgnih.gov
Research has shown that mono(phosphine)-rhodium and -iridium complexes prepared by postsynthetic metalation of a phosphine-based MOF exhibit significantly higher activity for reactions like hydrosilylation, hydrogenation, and C-H borylation than their homogeneous analogues. acs.orgnih.gov The framework acts as a "solid-state solvent" that isolates the active sites, preventing the deleterious ligand exchanges that plague solution-phase catalysts. acs.org
The well-defined pore structure of a MOF also imparts steric control over catalytic reactions. rsc.org The size and shape of the pores can dictate which substrates can access the encapsulated catalytic site, leading to size- and shape-selective catalysis. Furthermore, the chemical nature of the framework itself can influence the reactivity of the confined phosphine. For example, the oxidation state of phosphorus is critical to its coordination affinity, and characterization techniques have been developed to determine the phosphine-to-phosphine oxide ratio within MOFs. rsc.org The constrained environment can influence not only the behavior of the phosphine but also the electronic properties and reactivity of the coordinated metal center. rsc.orgbham.ac.uk
Table 2: Comparison of Catalytic Activity in Homogeneous vs. MOF-Confined Systems
| Catalytic Reaction | Catalyst System | Support/Environment | Key Finding | Reference(s) |
|---|---|---|---|---|
| Hydrosilylation of Ketones | Mono(phosphine)-Rhodium Complex | Homogeneous (Solution) | Suffers from catalyst deactivation. | acs.orgnih.gov |
| Hydrosilylation of Ketones | Mono(phosphine)-Rhodium Complex | Porous MOF | Significantly outperforms homogeneous counterpart; catalyst is recyclable. | acs.orgnih.gov |
| C-H Borylation of Arenes | Mono(phosphine)-Iridium Complex | Homogeneous (Solution) | Prone to ligand exchange and disproportionation. | acs.orgacs.org |
| C-H Borylation of Arenes | Mono(phosphine)-Iridium Complex | MIL-101-PPh₂ | Exhibits good activity and stability; MOF topology and pore size are critical. | acs.orgacs.org |
Future Research Directions and Emerging Trends in Bis 4 Fluorophenyl Chlorophosphine Chemistry
Exploration of Novel Fluorinated Phosphine (B1218219) Ligand Architectures for Enhanced Performance
The design and synthesis of new phosphine ligands are central to advancing organometallic catalysis. For bis(4-fluorophenyl)chlorophosphine, future research will likely focus on creating more complex and sterically demanding ligand architectures to improve catalytic activity, selectivity, and stability. The introduction of fluorine atoms can influence the steric and electronic properties of ligands, which in turn affects their coordination chemistry and catalytic performance.
Key research directions include:
Chiral Ligands: The development of chiral variants of bis(4-fluorophenyl)phosphine-based ligands is a significant area for future work. These ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.
Bidentate and Polydentate Ligands: Incorporating the bis(4-fluorophenyl)phosphine moiety into bidentate or polydentate ligand scaffolds can lead to more stable metal complexes and offer greater control over the geometry of the catalytic center. This can enhance catalytic efficiency and provide pathways to new reactivity.
Ligands with Tunable Steric Hindrance: Systematic modifications of the ligand backbone to introduce bulky substituents will allow for fine-tuning of the steric environment around the metal center. This can be a powerful tool for controlling selectivity in catalytic reactions.
Research into novel fluorinated phosphine ligands has demonstrated that their electronic properties can be significantly different from their non-fluorinated hydrocarbon-based counterparts. manchester.ac.uk The development of P,N-heterocyclic phosphine ligands has also shown exceptional performance in organometallic catalysis due to the combination of heteroatoms with different basicities in one ligand. beilstein-journals.orgresearchgate.net
Expansion of Catalytic Scope into New Reaction Classes and Substrate Types
While phosphine ligands derived from precursors like bis(4-methylphenyl)chlorophosphine have been used in a variety of cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, the full catalytic potential of bis(4-fluorophenyl)phosphine derivatives is yet to be realized. sigmaaldrich.com Future research will aim to expand their application to a broader range of chemical transformations.
Potential areas for expansion include:
C-H Activation: Developing catalysts based on bis(4-fluorophenyl)phosphine ligands for direct C-H activation and functionalization is a highly sought-after goal in organic synthesis. This would provide more atom-economical and environmentally friendly synthetic routes.
Polymerization Catalysis: The unique electronic properties of fluorinated phosphine ligands could be harnessed to develop catalysts for polymerization reactions, potentially leading to new polymers with tailored properties.
CO2 Utilization: Designing catalytic systems that can utilize carbon dioxide as a C1 feedstock is a critical area of green chemistry. Bis(4-fluorophenyl)phosphine-based catalysts could be explored for their potential in CO2 reduction and incorporation into organic molecules.
The table below summarizes potential new reaction classes for bis(4-fluorophenyl)phosphine-based catalysts.
| Reaction Class | Potential Substrate Types | Desired Outcome |
| Asymmetric Hydrogenation | Prochiral olefins, ketones | Enantiomerically enriched alkanes, alcohols |
| C-H Functionalization | Arenes, alkanes | Direct formation of C-C and C-heteroatom bonds |
| Polymerization | Olefins, polar monomers | Novel polymers with unique properties |
| Carbon Dioxide Utilization | CO2, epoxides, amines | Polycarbonates, carbamates, and other value-added chemicals |
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, efficiency, and scalability. researchgate.netnih.gov Integrating the synthesis and application of this compound and its derivatives into flow chemistry setups is a promising future direction.
Key aspects of this integration include:
Continuous Synthesis of the Parent Compound: Developing a robust and scalable flow process for the synthesis of this compound itself would enhance its availability for further research and industrial applications.
Automated Reaction Optimization: The use of automated flow systems can accelerate the optimization of reaction conditions for catalytic processes employing these ligands. This high-throughput approach can rapidly identify the optimal catalyst loading, temperature, pressure, and reaction time.
Development of Bio-Inspired Phosphine Chemistry and Biocatalytic Applications
Drawing inspiration from biological systems can lead to the development of novel phosphine ligands and catalysts with unique properties. While this area is still nascent for fluorinated phosphines, it holds considerable potential.
Future research could explore:
Phosphine-Modified Biomolecules: The covalent attachment of bis(4-fluorophenyl)phosphine moieties to peptides, proteins, or other biomolecules could create novel hybrid catalysts that combine the reactivity of the phosphine with the selectivity of the biological scaffold.
Mimicking Enzyme Active Sites: Designing phosphine ligands that mimic the coordination environment of metal ions in enzyme active sites could lead to highly efficient and selective catalysts for a variety of transformations.
Biocompatible Catalysis: Developing catalytic systems that are active under physiological conditions (aqueous environment, neutral pH, ambient temperature) would open up possibilities for in vivo catalysis and other biocatalytic applications.
Investigation of Advanced Materials Science Applications beyond Traditional Uses
The unique properties of organophosphorus compounds, particularly those containing fluorine, make them attractive candidates for applications in materials science. This compound can serve as a precursor to a variety of materials with interesting optical, electronic, and thermal properties.
Emerging applications in materials science include:
Novel Sensor Platforms: The phosphine oxide or sulfide derivatives of bis(4-fluorophenyl)phosphine could be incorporated into polymer matrices or attached to surfaces to create sensors for metal ions, anions, or small molecules. The interaction with the analyte would lead to a measurable change in the material's properties, such as fluorescence or conductivity.
Polymer Design: The incorporation of the bis(4-fluorophenyl)phosphine oxide moiety into polymer backbones can enhance their thermal stability, flame retardancy, and refractive index. These materials could find applications in high-performance plastics, coatings, and optical components.
Organic Electronics: The electron-withdrawing nature of the fluorinated phenyl groups can be exploited in the design of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The table below highlights potential materials science applications for derivatives of this compound.
| Derivative | Potential Application | Key Property |
| Phosphine Oxides/Sulfides | Chemical Sensors | Lewis basicity, coordination ability |
| Phosphonium Salts | Phase-Transfer Catalysts, Ionic Liquids | Polarity, thermal stability |
| Polymers containing the phosphine oxide moiety | Flame Retardants, High-Performance Plastics | Thermal stability, char formation |
| Metal Complexes | OLEDs, Molecular Magnets | Luminescence, magnetic properties |
Further Development of Photoredox Catalysis in Organophosphorus Transformations
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. mdpi.com The application of this technology to organophosphorus chemistry, and specifically to transformations involving compounds like this compound, is a rapidly developing area.
Future research will likely focus on:
Light-Mediated Synthesis of Organophosphorus Compounds: Developing new photoredox methods for the synthesis of P-C, P-N, and P-O bonds would provide access to a wider range of organophosphorus compounds under mild and environmentally friendly conditions.
Phosphine-Catalyzed Photoredox Reactions: Exploring the use of bis(4-fluorophenyl)phosphine and its derivatives as catalysts or co-catalysts in photoredox reactions could unlock new reactivity patterns and synthetic strategies.
Mechanistic Investigations: A deeper understanding of the mechanisms of photoredox-mediated organophosphorus transformations is needed to guide the rational design of more efficient and selective catalytic systems.
Q & A
Q. What are the standard synthetic routes for Bis(4-fluorophenyl)chlorophosphine, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via the reaction of 4-fluorophenol derivatives with phosphorus trichloride (PCl₃) under anhydrous conditions. Key parameters include stoichiometric ratios (e.g., 2:1 molar ratio of fluorophenol to PCl₃), reaction temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane or toluene). Optimization can be achieved through factorial design experiments to test variables like temperature, stirring rate, and reagent purity . Post-synthesis, quenching with ice water and extraction with non-polar solvents are critical steps.
Q. What spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹⁹F, and ¹H) is essential for confirming structure and purity. ³¹P NMR typically shows a singlet near δ 80–100 ppm for chlorophosphines. Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) provides molecular weight confirmation. Fourier-transform infrared (FTIR) spectroscopy can identify P–Cl stretches (~500 cm⁻¹) and aryl C–F vibrations (~1200 cm⁻¹). X-ray crystallography is recommended for resolving stereochemical uncertainties .
Q. What safety precautions are necessary when handling this compound?
The compound is moisture-sensitive and reacts violently with water, releasing HCl gas. Use inert atmospheres (argon/nitrogen) and anhydrous solvents. Personal protective equipment (PPE) such as nitrile gloves, goggles, and lab coats is mandatory. Work in a fume hood to avoid inhalation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste per local regulations .
Q. How can purification challenges be addressed for this compound?
Column chromatography using silica gel with hexane/ethyl acetate gradients (95:5) effectively removes unreacted starting materials. Recrystallization from cold toluene or dichloromethane/hexane mixtures improves purity. Membrane-based separation technologies (e.g., nanofiltration) may reduce solvent waste in large-scale purifications .
Advanced Research Questions
Q. How does the electron-withdrawing 4-fluoro substituent influence the reactivity of this compound in cross-coupling reactions?
The 4-fluoro group enhances the electrophilicity of the phosphorus center, accelerating oxidative addition in palladium-catalyzed couplings. However, steric hindrance from the aryl rings may limit substrate accessibility. Comparative studies with non-fluorinated analogs (e.g., triphenylphosphine) using kinetic assays and Hammett plots can quantify electronic effects .
Q. What are the challenges in achieving enantioselective synthesis using this compound as a chiral ligand?
The planar geometry of the phosphorus center complicates enantiocontrol. Strategies include pairing with chiral palladium complexes or modifying reaction media (e.g., ionic liquids). Circular dichroism (CD) spectroscopy and chiral HPLC are critical for evaluating enantiomeric excess (ee). Theoretical studies (DFT) can predict ligand-substrate interactions .
Q. How does this compound participate in catalytic cycles for C–P bond formation?
Mechanistic studies using in situ ³¹P NMR and deuterium labeling reveal that the compound acts as a P(III) precursor, undergoing oxidative addition to form P(V) intermediates. Time-resolved MS and stopped-flow techniques can track transient species. Computational modeling (e.g., DFT) identifies transition states and rate-limiting steps .
Q. What computational methods predict the stability of this compound under varying pH and temperature?
Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and hydrolysis pathways. Molecular dynamics (MD) simulations model degradation in aqueous environments. Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., fluorine position) with stability .
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound?
Systematic meta-analysis of literature data, focusing on reaction conditions (solvent, catalyst loading), is recommended. Control experiments (e.g., replicate studies under standardized protocols) and advanced characterization (e.g., XAS for oxidation state analysis) clarify discrepancies. Theoretical frameworks (e.g., Marcus theory) may explain kinetic variations .
Q. What role does this compound play in photoactivated reactions?
The compound’s aryl fluorophores enable UV-light-mediated activation, generating reactive phosphorus radicals. Time-dependent UV-vis spectroscopy and electron paramagnetic resonance (EPR) detect radical intermediates. Photochemical quantum yield calculations guide light-source selection (e.g., 254 nm vs. 365 nm) .
Methodological Framework for Advanced Studies
- Experimental Design : Use factorial designs to optimize multi-variable systems (e.g., temperature, solvent, catalyst ratio) .
- Data Analysis : Apply multivariate statistics (PCA, ANOVA) to deconvolute synergistic effects in catalytic applications .
- Theoretical Integration : Link findings to organometallic theory (e.g., Tolman’s electronic parameters) to rationalize reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
